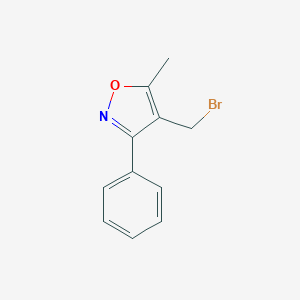

4-(Bromomethyl)-5-methyl-3-phenylisoxazole

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(bromomethyl)-5-methyl-3-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-8-10(7-12)11(13-14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICMWXWMCOJBIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379843 | |

| Record name | 4-(Bromomethyl)-5-methyl-3-phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180597-83-5 | |

| Record name | 4-(Bromomethyl)-5-methyl-3-phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromomethyl 5 Methyl 3 Phenylisoxazole

Classical and Contemporary Approaches to Isoxazole (B147169) Ring Formation

The isoxazole ring is a fundamental heterocyclic scaffold present in numerous biologically active compounds and is a valuable synthon in organic chemistry. nih.gov Its synthesis has been the subject of extensive research, leading to a variety of effective methods.

1,3-Dipolar Cycloaddition Reactions in Isoxazole Synthesis

One of the most powerful and widely employed methods for constructing the isoxazole ring is the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition. mdpi.comtandfonline.com This reaction involves the combination of a 1,3-dipole, such as a nitrile oxide, with a dipolarophile, typically an alkyne or an alkene. tandfonline.comyoutube.com

The reaction between a nitrile oxide and an alkyne is a cornerstone of isoxazole synthesis. tandfonline.comyoutube.comrsc.orgmaynoothuniversity.ie Nitrile oxides, which are typically generated in situ from precursors like aldoximes or hydroximoyl chlorides, readily react with alkynes to form the stable, aromatic isoxazole ring. youtube.commaynoothuniversity.ienih.gov This method is highly versatile, allowing for the synthesis of a wide range of substituted isoxazoles by varying the substituents on both the nitrile oxide and the alkyne. tandfonline.commaynoothuniversity.ie For the synthesis of the 3-phenyl-5-methylisoxazole core of the target molecule, benzonitrile (B105546) oxide (derived from benzaldoxime) would be reacted with propyne.

Various methods have been developed for the in situ generation of nitrile oxides to facilitate these cycloadditions. Common techniques include the oxidation of aldoximes using reagents like chloramine-T or N-chlorosuccinimide (NCS), or the dehydrohalogenation of hydroximoyl chlorides with a base. maynoothuniversity.ienih.gov The choice of method can depend on the specific substrates and desired reaction conditions.

A critical aspect of the 1,3-dipolar cycloaddition is regioselectivity, which refers to the orientation of the dipole and dipolarophile as they combine. In the reaction of a nitrile oxide with a terminal alkyne, two regioisomers can potentially be formed: the 3,5-disubstituted isoxazole and the 3,4-disubstituted isoxazole.

Under thermal conditions, the reaction of nitrile oxides with monosubstituted alkynes generally leads to the regioselective formation of 3,5-disubstituted isoxazoles. mdpi.commaynoothuniversity.ie This selectivity is primarily governed by both steric and electronic factors. mdpi.com However, catalyst-controlled regioselective cycloadditions have been developed. For instance, ruthenium catalysis can favor the formation of 3,4-disubstituted isoxazoles, offering a complementary approach to the thermal reaction. maynoothuniversity.ie In the context of synthesizing 4-(bromomethyl)-5-methyl-3-phenylisoxazole, the initial goal is the formation of a 3,5-disubstituted isoxazole precursor, 4,5-dimethyl-3-phenylisoxazole.

Condensation and Cyclization Protocols for Isoxazole Scaffold Elaboration

Besides cycloaddition reactions, condensation and subsequent cyclization protocols provide another major pathway to the isoxazole scaffold. nih.gov These methods typically involve the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine (B1172632). nih.govyoutube.com

For the synthesis of 3-phenyl-5-methylisoxazole, a suitable starting material for this approach would be a β-diketone such as 1-phenylbutane-1,3-dione. The reaction with hydroxylamine proceeds through the formation of an oxime intermediate, which then undergoes cyclization and dehydration to yield the isoxazole ring. The precise reaction conditions, including pH, can influence the outcome and yield of the reaction. youtube.com This method offers a classical and often high-yielding route to isoxazoles, particularly when the requisite dicarbonyl compounds are readily available. researchgate.net

Strategies for Introducing the Bromomethyl Moiety

Once the 3-phenyl-5-methylisoxazole or a suitable precursor like 4,5-dimethyl-3-phenylisoxazole is synthesized, the next critical step is the introduction of the bromomethyl group at the 4-position of the isoxazole ring.

Selective Bromination at the Methyl Position

The most direct approach to introduce the bromomethyl group is through the selective bromination of a methyl group at the desired position. In the case of synthesizing this compound, the precursor would be 4,5-dimethyl-3-phenylisoxazole. The challenge lies in selectively brominating the methyl group at the C4 position over the one at the C5 position.

A common and effective reagent for this type of transformation is N-bromosuccinimide (NBS). missouri.eduwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com NBS is a convenient source of bromine radicals and is widely used for allylic and benzylic brominations. missouri.eduwikipedia.orgmasterorganicchemistry.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4) and is often initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or by UV irradiation. missouri.edursc.org The mechanism involves the formation of a stabilized radical intermediate. The selectivity of the bromination can be influenced by the relative stability of the possible radical intermediates.

Below is an interactive data table summarizing the synthetic methodologies discussed:

| Methodology | Description | Starting Materials Example | Key Reagents | Product | Reference |

| 1,3-Dipolar Cycloaddition | [3+2] cycloaddition of a nitrile oxide and an alkyne. | Benzonitrile oxide and propyne | Chloramine-T or NCS (for nitrile oxide generation) | 3-Phenyl-5-methylisoxazole | tandfonline.comrsc.orgmaynoothuniversity.ie |

| Condensation-Cyclization | Reaction of a β-diketone with hydroxylamine. | 1-Phenylbutane-1,3-dione | Hydroxylamine | 3-Phenyl-5-methylisoxazole | nih.govyoutube.com |

| Selective Bromination | Radical bromination of a methyl group on the isoxazole ring. | 4,5-Dimethyl-3-phenylisoxazole | N-Bromosuccinimide (NBS), AIBN | This compound | missouri.eduwikipedia.orgrsc.org |

Nucleophilic Substitution Routes to Bromomethylisoxazoles

Nucleophilic substitution reactions represent a fundamental strategy for the introduction of the bromomethyl group onto a pre-formed isoxazole core or for the synthesis of related derivatives. In this context, the reaction involves an electron-rich species (the nucleophile) attacking an electron-deficient carbon atom, leading to the displacement of a leaving group. masterorganicchemistry.comyoutube.com

One common approach is the bromination of a precursor molecule, such as 4-methyl-3-phenyl-5-hydroxymethylisoxazole. While not a direct substitution on the methyl group to form the target compound, a related and more direct method involves the radical bromination of a methyl group already attached to the isoxazole ring. For instance, a compound like 4-methylbenzonitrile can be converted to 4-(bromomethyl)benzonitrile using N-bromosuccinimide (NBS) and a radical initiator like AIBN. rsc.org This principle can be applied to the isoxazole system, where 4,5-dimethyl-3-phenylisoxazole could be selectively brominated at the 4-methyl position under appropriate radical conditions.

Alternatively, the bromomethyl group in the target compound can serve as an electrophile for further nucleophilic substitution. This allows for the synthesis of a wide array of derivatives. For example, 5-(bromomethyl)isoxazoles are used as precursors where the bromine atom is displaced by various nucleophiles to create ethers, esters, or amines, thereby functionalizing the isoxazole scaffold. An alternative approach for synthesizing fluorinated analogues involves the nucleophilic substitution on 5-bromomethyl derivatives, which was found to be a convenient method for preparing 5-fluoromethylisoxazoles. nih.gov

Development of Green and Efficient Synthetic Protocols

Modern synthetic chemistry emphasizes the development of protocols that are not only efficient in terms of yield but also environmentally benign. This "green chemistry" approach focuses on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. For the synthesis of isoxazole derivatives, this has led to innovations in microwave-assisted reactions, the elimination of metal catalysts, and the design of multi-component reactions.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing product yields compared to conventional heating methods. nih.gov This enhancement is attributed to the efficient and uniform heating of the reaction mixture.

In the context of isoxazole synthesis, microwave irradiation has been successfully applied to the 1,3-dipolar cycloaddition reaction, a key step in forming the isoxazole ring. semanticscholar.org For the synthesis of isoxazole Schiff bases, microwave assistance reduced the reaction time from 3 hours to just 30 seconds and increased yields from a range of 70-81% to 90-95%. Similarly, the synthesis of quinoline-fused 1,4-benzodiazepines saw yields increase from 62-65% with conventional heating to 92-97% under microwave conditions. nih.gov These examples highlight the significant improvements in efficiency and yield that microwave-assisted protocols offer for the synthesis of heterocyclic compounds like this compound.

| Method | Reaction Time | Yield Range (%) |

|---|---|---|

| Conventional Heating | ≥ 3 hours | 70 - 81 |

| Microwave Irradiation | 30 seconds | 90 - 95 |

Metal-Free Synthetic Conditions for Isoxazole Derivatives

The development of metal-free synthetic routes is a cornerstone of green chemistry, as it avoids the use of potentially toxic, expensive, and difficult-to-remove metal catalysts. tandfonline.com The most widely reported method for synthesizing the isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide (the dipole) and an alkyne or alkene (the dipolarophile). rsc.org This reaction can be performed efficiently under metal-free conditions. organic-chemistry.org

Nitrile oxides are typically generated in situ from aldoximes using an oxidizing agent or from hydroximinoyl chlorides with a base. organic-chemistry.org For example, aldoximes can be treated with N-chlorosuccinimide (NCS) to form an intermediate hydroximoyl chloride, which is then dehydrochlorinated with a base like triethylamine to yield the nitrile oxide. researchgate.net This reactive intermediate then readily undergoes cycloaddition with an alkyne to form the isoxazole ring. rsc.org The synthesis of isoxazole-fused tricyclic quinazoline alkaloids has been achieved using tert-butyl nitrite (TBN) as both a radical initiator and a source of N-O under metal-free conditions. nih.gov These approaches, which rely on readily available reagents and avoid transition metals, provide a green and cost-effective pathway to a wide range of isoxazole derivatives. rsc.org

Multi-Component Reaction Design for Analogues of this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials. scielo.br This approach offers significant advantages, including procedural simplicity, high atom economy, reduced waste, and the ability to rapidly generate libraries of structurally diverse molecules. scielo.brresearchgate.net

For the synthesis of isoxazole analogues, MCRs provide a powerful platform. A one-pot, three-component reaction can be designed using an aldehyde, hydroxylamine, and an alkyne. For instance, the synthesis of 3,5-disubstituted isoxazoles can be achieved through a palladium-catalyzed Sonogashira coupling of acid chlorides with terminal alkynes, followed by a 1,3-dipolar cycloaddition with in situ generated nitrile oxides. organic-chemistry.org While this specific example uses a metal catalyst, the principle of combining multiple steps in one pot is central to MCR design. A metal-free, three-component synthesis of isoxazole derivatives has been developed using TBN as a nitrogen source. researchgate.net The synthesis of 4-arylidene-3-methylisoxazol-5(4H)-ones has been accomplished via an MCR involving the reaction of ethyl acetoacetate with hydroxylamine hydrochloride, followed by a Knoevenagel condensation with an aromatic aldehyde. scielo.br Such strategies allow for the efficient construction of complex isoxazole-containing molecules, providing rapid access to analogues of the target compound.

Optimization of Reaction Conditions and Yields in the Preparation of this compound

Optimizing reaction conditions is crucial for maximizing product yield, minimizing side reactions, and ensuring the process is scalable and cost-effective. Key parameters that are typically investigated include the choice of solvent, base, temperature, and reaction time. scielo.br

In the synthesis of 3-phenyl-5-(bromomethyl)isoxazoles via the 1,3-dipolar cycloaddition of in situ-generated nitrile oxides and propargyl bromide, a systematic optimization of reaction conditions was performed. researchgate.net The reaction involves the initial formation of (Z)-N-hydroxybenzimidoyl chloride from an aldoxime and N-chlorosuccinimide (NCS) in a solvent, followed by the cycloaddition step with propargyl bromide in the presence of a base.

The choice of base and solvent system was found to be critical. Various bases such as sodium bicarbonate, potassium bicarbonate, cesium carbonate, triethylamine, and DBU were tested. Potassium bicarbonate provided the best yield. The investigation of different solvents and co-solvents revealed that a mixture of DMF and water significantly accelerated the reaction, leading to improved yields. researchgate.net This is attributed to the effective accumulation of the inorganic base in the aqueous phase. The optimized protocol, using NCS in a DMF/water mixture with potassium bicarbonate as the base, resulted in good to excellent yields (70-87%) for a range of substituted 3-phenyl-5-(bromomethyl)isoxazoles. researchgate.net

| Entry | Base | Solvent | Yield (%) |

|---|---|---|---|

| 1 | NaHCO₃ | Ethanol (B145695) | 73 |

| 2 | KHCO₃ | Ethanol | 77 |

| 3 | Cs₂CO₃ | Ethanol | 75 |

| 4 | Triethylamine | Ethanol | 65 |

| 5 | DBU | Ethanol | 68 |

| 6 | KHCO₃ | tert-Butanol | 70 |

| 7 | KHCO₃ | DMF/Water | 85 |

Chemical Reactivity and Derivatization Pathways of 4 Bromomethyl 5 Methyl 3 Phenylisoxazole

Reactivity of the Bromomethyl Group as a Versatile Electrophile

The primary site of reactivity on 4-(Bromomethyl)-5-methyl-3-phenylisoxazole is the bromomethyl substituent at the C4 position of the isoxazole (B147169) ring. The bromine atom, being a good leaving group, renders the adjacent methylene (B1212753) carbon electrophilic and highly susceptible to attack by a wide array of nucleophiles. This reactivity is analogous to that of benzyl (B1604629) halides, where the adjacent ring system can stabilize charge development during substitution reactions. rdd.edu.iq The bromomethyl group on heterocyclic systems is recognized as a key handle for introducing diverse functionalities through nucleophilic substitution reactions. rdd.edu.iqnih.gov

Nucleophilic substitution is the principal pathway for the derivatization of this compound. The reaction typically proceeds via an Sₙ2 mechanism, wherein a nucleophile attacks the electrophilic methylene carbon, leading to the displacement of the bromide ion. This process allows for the straightforward introduction of various functional groups, enabling the synthesis of extensive libraries of analogs for chemical and biological screening.

The electrophilic nature of the bromomethyl group facilitates the formation of ether and thioether linkages. In reactions with alcohols or phenols, typically conducted in the presence of a non-nucleophilic base such as potassium carbonate, the corresponding ether derivatives are formed. The base deprotonates the hydroxyl group, generating a more potent alkoxide or phenoxide nucleophile that subsequently displaces the bromide. A similar strategy is employed for the synthesis of thioethers, using thiols as nucleophiles.

For instance, studies on the isomeric 5-(bromomethyl)-3-phenylisoxazoles have demonstrated their reaction with hydroxyl-containing compounds, like 7-hydroxyflavanone, in the presence of potassium carbonate in acetonitrile (B52724) to yield the corresponding ether-linked products. researchgate.net It is expected that this compound would react analogously with a variety of oxygen and sulfur nucleophiles.

Table 1: Representative Nucleophilic Substitution Reactions for Ether and Thioether Synthesis This table presents hypothetical reactions based on the known reactivity of similar bromomethylated heterocycles.

| Nucleophile | Reagent | Product Class |

| Phenol | Ar-OH | Aryl Ether |

| Ethanol (B145695) | CH₃CH₂-OH | Alkyl Ether |

| Thiophenol | Ar-SH | Aryl Thioether |

| Ethanethiol | CH₃CH₂-SH | Alkyl Thioether |

Nucleophilic Substitution Reactions for Diverse Functionalization

Amination and Amidation Reactions

Nitrogen nucleophiles, such as primary and secondary amines, readily react with this compound to afford the corresponding secondary and tertiary amines, respectively. These amination reactions typically proceed under mild conditions and provide direct access to compounds containing a basic nitrogen center, which is often a desirable feature for modulating pharmacokinetic properties in drug discovery.

The resulting amine derivatives can be further functionalized. For example, acylation of a primary or secondary amine product with an acyl chloride or carboxylic acid (using a coupling agent) would yield the corresponding amide, introducing another key functional group prevalent in bioactive molecules.

Beyond oxygen, sulfur, and nitrogen, the bromomethyl group can be displaced by a variety of other heteroatom nucleophiles. This versatility allows for the introduction of functional groups that can serve as handles for subsequent chemical transformations. For example, reaction with sodium cyanide introduces a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine. Similarly, reaction with sodium azide (B81097) yields an azidomethyl derivative, a precursor that can be converted to a primary amine via reduction or used in "click" chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. researchgate.net The reaction of bromomethyl-substituted heterocycles with various nucleophiles is a well-established method for creating diverse chemical entities. nih.govmdpi.com

Transformations Involving the Isoxazole Heterocycle and Phenyl Substituent

In the development of bioactive molecules, modification of aromatic substituents is a cornerstone of structure-activity relationship (SAR) studies. Altering the electronic and steric properties of the phenyl ring on the 3-position of the isoxazole core can profoundly influence biological activity by affecting how the molecule binds to its target. nih.gov

Numerous studies on related phenylisoxazole scaffolds have demonstrated the importance of phenyl ring substitution. For example, in a series of isoxazole-triazole hybrids designed as antiparasitic agents, the introduction of bulky, hydrophobic groups onto the 3-phenyl ring was found to correlate with increased potency against Trypanosoma cruzi. nih.gov Another study on 4-nitro-3-phenylisoxazole derivatives found that substitutions on the phenyl ring led to potent antibacterial agents. researchgate.netrsc.org Similarly, various substitutions on the phenyl ring of phenylisoxazole isoniazid (B1672263) derivatives were explored for their effects on antitubercular activity. researchgate.net These examples underscore a common strategy: synthesizing analogs with different substituents on the phenyl ring—such as halogens, alkyl, alkoxy, or nitro groups—to probe the target's binding pocket and optimize activity.

Table 2: Examples of Phenyl Group Modifications on Isoxazole Scaffolds and Their Impact on Biological Activity (from related compounds)

| Phenyl Substituent | Isoxazole Scaffold | Observed Biological Activity | Reference |

| 3,4-Dimethoxy | 3-(Phenyl)-5-((triazol-1-yl)methyl)isoxazole | Antiparasitic (Trypanosoma cruzi) | nih.gov |

| 4-Pentyl | 3-(Phenyl)-5-((triazol-1-yl)methyl)isoxazole | Increased antiparasitic potency | nih.gov |

| 4-Nitro | 4-Nitro-3-phenylisoxazole | Antibacterial (Xanthomonas) | researchgate.netrsc.org |

| 2-Fluoro | 3-(Phenyl)isoxazole-5-carbaldehyde hydrazone | Antitubercular | researchgate.net |

| 4-Bromo | 3-(Phenyl)isoxazole-5-carbaldehyde hydrazone | Antitubercular | researchgate.net |

| 4-Methoxy | 5-(Phenyl)isoxazole-3-carbaldehyde hydrazone | Cytotoxic against resistant TB strains | researchgate.net |

This collective research highlights that the 3-phenyl group of this compound is a prime target for modification in medicinal chemistry programs. The synthesis of analogs with varied electronic and steric profiles on this ring would be a rational approach to discovering and optimizing biological activity.

Cross-Coupling Reactions for Extended Molecular Architectures

The functionalization of heterocyclic compounds through the formation of new carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular frameworks from simpler precursors. For a molecule such as this compound, the bromomethyl group serves as a highly valuable reactive handle. This benzylic bromide-like moiety is primed for participation in various palladium-catalyzed cross-coupling reactions, which are powerful methods for creating C-C bonds. nih.govlookchem.com These reactions typically involve the coupling of an organic halide with an organometallic reagent in the presence of a palladium catalyst. While the isoxazole ring itself can be functionalized through cross-coupling if halogenated, the bromomethyl group at the 4-position offers a distinct pathway for extending the molecular architecture via C(sp³)-C(sp²) bond formation. nih.govacs.org This approach allows for the introduction of diverse aryl and heteroaryl substituents, significantly expanding the structural variety of accessible derivatives.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a C-C bond between an organohalide and an organoboron compound, typically a boronic acid. lookchem.comresearchgate.net While the reaction most commonly involves aryl or vinyl halides, its scope has been expanded to include other types of organic halides, including benzylic halides. lookchem.comacs.orgresearchgate.net The coupling of benzylic bromides, such as the one present in this compound, with arylboronic acids provides a direct route to diarylmethane derivatives, which are important structural motifs in many biologically active compounds. researchgate.net

Research into the Suzuki-Miyaura cross-coupling of benzylic bromides attached to heterocyclic systems has demonstrated the feasibility of this transformation. In a study directly analogous to the reactivity of this compound, the closely related compound 5-(bromomethyl)-3-phenylisoxazole (B1272251) was successfully coupled with a variety of arylboronic acids. nih.gov The reactions were carried out under microwave conditions, which often allow for shorter reaction times and improved yields. nih.govresearchgate.net

The optimal conditions identified for this transformation involved the use of palladium(II) acetate (B1210297) (Pd(OAc)₂) as the catalyst precursor, paired with a bulky, electron-rich phosphine (B1218219) ligand, 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (JohnPhos). nih.gov Potassium carbonate (K₂CO₃) was employed as the base, and dimethylformamide (DMF) served as the solvent. These conditions facilitated the coupling of the isoxazole-containing benzylic bromide with both electron-rich and electron-deficient arylboronic acids, affording the desired diarylmethane products in moderate to good yields. nih.gov

The successful application of these conditions to a close structural analog strongly suggests their applicability to this compound for the synthesis of a diverse library of 4-(arylmethyl)-5-methyl-3-phenylisoxazole derivatives.

Table 1: Suzuki-Miyaura Coupling of 5-(Bromomethyl)-3-phenylisoxazole with Various Arylboronic Acids nih.gov

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | 3-Methoxyphenylboronic acid | 5-((3-Methoxybenzyl)oxy)-3-phenylisoxazole | 75 |

| 2 | 4-Fluorophenylboronic acid | 5-((4-Fluorobenzyl)oxy)-3-phenylisoxazole | 60 |

| 3 | 4-(Trifluoromethyl)phenylboronic acid | 5-((4-(Trifluoromethyl)benzyl)oxy)-3-phenylisoxazole | 55 |

| 4 | 3-Chlorophenylboronic acid | 5-((3-Chlorobenzyl)oxy)-3-phenylisoxazole | 68 |

| 5 | Thiophene-2-boronic acid | 5-((Thiophen-2-ylmethyl)oxy)-3-phenylisoxazole | 45 |

Reaction Conditions: 5-(bromomethyl)-3-phenylisoxazole (1.0 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂ (5 mol%), JohnPhos (10 mol%), K₂CO₃ (3.0 mmol), DMF (2 mL), Microwave irradiation at 140°C for 20 minutes. nih.gov

Tandem Reactions and Cascade Processes Utilizing the Bromomethyl Functionality

A thorough review of the scientific literature did not yield specific examples of tandem reactions or cascade processes that are initiated by the bromomethyl functionality of this compound or its close structural analogs. The primary reactivity reported for the bromomethyl group on isoxazole scaffolds involves direct nucleophilic substitution or its use in cross-coupling reactions as detailed previously. While the development of novel cascade reactions is a dynamic area of chemical research, specific multi-step, one-pot transformations originating from this particular starting material have not been described in available research publications.

Applications As a Synthetic Building Block in Advanced Chemical Research

Precursor for the Synthesis of Biologically Relevant Isoxazole (B147169) Derivatives

The isoxazole ring is a prominent feature in numerous biologically active compounds, and 4-(bromomethyl)-5-methyl-3-phenylisoxazole provides a convenient entry point for the synthesis of a diverse array of isoxazole derivatives. The ease with which the bromo-substituent can be displaced by various nucleophiles allows for the introduction of a wide range of functional groups, leading to the generation of large libraries of compounds for biological screening.

The structural framework of this compound is amenable to modification, enabling the construction of a variety of isoxazole analogues with potential pharmacological activities. These synthetic efforts are often guided by the desire to mimic or improve upon the biological profiles of known active compounds.

While isoxazoles are often synthesized from chalcone (B49325) precursors through condensation with hydroxylamine (B1172632), the functionalization of a pre-existing isoxazole ring to incorporate a chalcone-like moiety is also a viable synthetic strategy. nih.govbohrium.com The reactive bromomethyl group of this compound can be envisioned as a handle to introduce an acetophenone-like substituent, which could then undergo a Claisen-Schmidt condensation with an appropriate aldehyde to yield an isoxazole-chalcone hybrid. nih.gov

The synthesis of coumarin-isoxazole hybrids has also been explored, given the broad spectrum of biological activities associated with both heterocyclic systems. mdpi.com Although direct synthesis from this compound is not extensively documented, a plausible route would involve the conversion of the bromomethyl group to a suitable functional group that can participate in a Pechmann or Knoevenagel condensation, key reactions in coumarin (B35378) synthesis.

The synthesis of pyridyl-pyrazole carboxamides containing an isoxazole core represents another area of interest. The general approach to such structures often involves the coupling of a pyrazole (B372694) carboxylic acid with a suitable amine. In this context, this compound could be a precursor to the necessary isoxazole-containing amine or carboxylic acid. For instance, the bromomethyl group could be converted to a nitrile, which upon hydrolysis would yield a carboxylic acid, or it could undergo a Gabriel synthesis to produce an amine.

| Target Derivative Class | Plausible Synthetic Strategy | Key Intermediate |

|---|---|---|

| Chalcones | Conversion of bromomethyl to a phosphonium (B103445) salt followed by Wittig reaction with an aldehyde-containing acetophenone. | Isoxazolyl-phosphonium ylide |

| Coumarins | Conversion of bromomethyl to a salicylaldehyde (B1680747) ether followed by intramolecular condensation. | 2-(Isoxazolylmethoxy)salicylaldehyde |

| Pyridyl-Pyrazole Carboxamides | Oxidation of the bromomethyl group to a carboxylic acid, followed by amide coupling with a pyridyl-pyrazole amine. | 5-Methyl-3-phenylisoxazole-4-carboxylic acid |

The conjugation of isoxazole moieties with amino acids has led to the development of novel hybrid molecules with interesting biological properties. eijppr.com The bromomethyl group of this compound is an excellent electrophile for the N-alkylation of amino acid esters. This reaction provides a straightforward method for the synthesis of isoxazole-amino acid hybrids, where the isoxazole ring system can be considered a non-natural side chain.

Furthermore, isoxazoles can serve as scaffolds for the development of peptidomimetics, which are compounds designed to mimic the structure and function of peptides but with improved stability and bioavailability. researchgate.net The rigid isoxazole ring can be used to constrain the conformation of peptide chains, potentially leading to enhanced biological activity. The synthesis of such peptidomimetics can involve the incorporation of isoxazole-containing amino acids into peptide sequences or the use of the isoxazole as a core to which peptide fragments are attached.

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties. In medicinal chemistry, fluoroalkylation is a common strategy to enhance metabolic stability, binding affinity, and bioavailability. An approach to the synthesis of 5-fluoromethylisoxazoles involves the nucleophilic substitution of the bromine atom in 5-bromomethyl derivatives with a fluoride (B91410) ion. nih.gov This makes this compound a valuable precursor for the synthesis of the corresponding 4-(fluoromethyl) derivative and other fluoroalkylated analogues.

The isoxazole nucleus is a key component of several approved drugs and numerous investigational agents. scispace.com Consequently, isoxazole derivatives are actively explored in various drug discovery programs. The versatility of this compound as a synthetic intermediate allows for the rapid generation of diverse isoxazole-based compounds for screening in these programs.

Many isoxazole-containing compounds have been identified as potent enzyme inhibitors. For example, derivatives of 5-methyl-3-phenylisoxazole (B91872) have been shown to inhibit cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs. The well-known COX-2 inhibitor, Valdecoxib (B1682126), features a 4-phenylsulfonyl substituent on the 5-methyl-3-phenylisoxazole core. The synthesis of such inhibitors can potentially start from this compound, which can be converted to the corresponding 4-amino or 4-hydroxy derivative, followed by sulfonylation.

| Compound Class | Biological Target/Activity | Potential Synthetic Link |

|---|---|---|

| Isoxazole-Amino Acid Hybrids | Antimicrobial, Anticancer | Direct N-alkylation of amino acid esters. eijppr.com |

| Fluoroalkylated Isoxazoles | Enhanced metabolic stability | Nucleophilic substitution with fluoride. nih.gov |

| Diaryl Isoxazoles | COX Inhibition | Functional group interconversion to introduce a sulfonylphenyl group at the 4-position. |

Exploration in Drug Discovery Programs

Generation of Compounds for Receptor Ligand Studies

Extensive searches of chemical and biological research databases did not yield any specific studies where this compound has been utilized as a synthetic building block for the generation of compounds intended for receptor ligand studies. Although isoxazole scaffolds are recognized for their utility in medicinal chemistry and drug discovery, with various derivatives being synthesized and evaluated for their binding affinity to different biological receptors, there is no direct evidence of this specific compound being employed for such purposes. The inherent reactivity of the bromomethyl group suggests its potential as an electrophile for alkylating nucleophilic residues in target molecules, a common strategy in the synthesis of bioactive compounds. However, without specific examples in the literature, any discussion on its application in this context would be purely speculative.

Role in Materials Science and Functional Molecule Development

Similarly, the role of this compound in materials science and the development of functional molecules is not specifically described in the current body of scientific literature. The sections below reflect the lack of available information.

There are no published studies that specifically identify this compound as a building block for the synthesis of liquid crystalline materials. The design of liquid crystals often involves the incorporation of rigid, aromatic cores to promote anisotropic molecular arrangements. While the phenylisoxazole moiety itself could potentially serve as such a core, the specific contribution and utility of the 4-(bromomethyl)-5-methyl substitution pattern in inducing or modifying mesomorphic properties have not been investigated. Research on isoxazole-containing liquid crystals has explored various substitution patterns, but the specific compound of interest is not mentioned in these studies.

The application of this compound as a precursor for polymeric or nanocatalytic systems is also not documented. The bromomethyl group could theoretically serve as an initiation site for certain types of polymerization or as a reactive handle for grafting onto polymer backbones or nanoparticle surfaces. However, no specific examples of its use in this capacity have been reported. The development of functional polymers and nanocatalysts often relies on monomers and precursors with well-defined reactive groups, but this compound has not been featured in the literature in this context.

Research on Structure Activity Relationships and Biological Relevance of Derived Compounds

General Biological Activities Associated with Isoxazole (B147169) Derivatives

Isoxazole derivatives have demonstrated a wide array of biological activities, making them attractive candidates for drug discovery. rsc.orgrsc.orgontosight.ai Their therapeutic potential spans various conditions, including infections, inflammatory disorders, and cancer. nih.govrsc.orgespublisher.com The versatility of the isoxazole scaffold allows for its incorporation into diverse molecular architectures, leading to compounds with activities such as antimicrobial, anti-inflammatory, anticancer, antifungal, analgesic, and anti-HIV effects. ijpca.orgnih.govresearchgate.net The biological action of established drugs like the anti-rheumatic agent Leflunomide and the COX-2 inhibitor Valdecoxib (B1682126) relies on the isoxazole ring, underscoring its pharmacological significance. ijpca.org

The isoxazole moiety is a key component in the development of new antimicrobial agents, particularly in an era of growing multidrug resistance. wisdomlib.org Derivatives incorporating this scaffold have been extensively studied for their efficacy against a broad range of microorganisms, including both Gram-positive and Gram-negative bacteria. ijpca.orgresearchgate.net

Research has shown that specific substitutions on the isoxazole ring system can significantly enhance antibacterial action. For instance, the presence of methoxy (B1213986), dimethylamino, and bromine groups at the C-5 phenyl ring, as well as nitro and chlorine groups at the C-3 phenyl ring, has been found to augment antibacterial activity. ijpca.org In one study, a series of isoxazole ring-containing chalcones were evaluated, with one compound featuring a 2,4,6-trimethoxyphenyl ring demonstrating the most potent antibacterial activity (MIC = 1 µg/mL), which was greater than the standard drug ciprofloxacin. nih.gov Conversely, dihydropyrazole derivatives from the same study generally showed less antibacterial potency than their chalcone (B49325) precursors. nih.gov Other research has identified isoxazole-substituted pyrrolopyrimidine and indole (B1671886) derivatives with excellent activity against mycobacterium. ontosight.ai

Table 1: Antibacterial Activity of Selected Isoxazole Derivatives

| Compound Type | Key Structural Feature | Reported Activity | Reference |

|---|---|---|---|

| Isoxazole-Chalcone | 2,4,6-trimethoxyphenyl ring | Potent antibacterial activity (MIC = 1 µg/mL), exceeding ciprofloxacin. | nih.gov |

| Isoxazole Derivative | Nitro/Chlorine group at C-3 phenyl ring | Enhanced antibacterial activity. | ijpca.org |

| Isoxazole Derivative | Methoxy/Dimethylamino/Bromine group at C-5 phenyl ring | Enhanced antibacterial activity. | ijpca.org |

| Isoxazole-substituted Pyrrolopyrimidine | - | Excellent anti-mycobacterium activity (MIC = 10.67 ± 3.77 μg/mL). | ontosight.ai |

| Isoxazole-substituted Indole | - | Excellent anti-mycobacterium activity (MIC = 8.00 μg/mL). | ontosight.ai |

Isoxazole derivatives are recognized for their significant anti-inflammatory properties. ijpca.orgrsc.orgrsc.org They often exert their effects through the inhibition of key pathways in the inflammatory cascade, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. rsc.org A number of isoxazole-containing compounds have been developed as immunosuppressive and anti-inflammatory drugs. ijpca.orgmdpi.com

Studies have demonstrated the potent anti-inflammatory effects of specific isoxazole derivatives in various models. For example, the compound MZO-2 (ethyl N-{4-[(2,4-dimethoxybenzyl)carbamoyl]-3-methylisoxazol-5-yl}acetimidate) showed a potent inhibitory effect on carrageenan-induced paw inflammation. nih.gov When applied topically, MZO-2 was also highly effective in reducing ear edema in a contact sensitivity model, with efficacy comparable to the reference drug tacrolimus. nih.gov Other research on indole-linked isoxazoles identified a compound that produced a 77.42% reduction in carrageenan-induced paw edema after 4 hours. rsc.org The anti-inflammatory activity is often dose-dependent, as observed in studies on the proliferation of peripheral blood mononuclear cells (PBMCs). ijpca.orgnih.gov

The isoxazole scaffold is a promising framework for the design of novel anticancer agents. ijpca.orgnih.govespublisher.com Derivatives have shown considerable potential, exhibiting cytotoxicity against various human cancer cell lines, including breast (MCF-7), lung (A549), and colon (Colo-205) cancer cells. nih.govmdpi.com The mechanisms of action for these compounds are diverse and include inducing apoptosis (programmed cell death), inhibiting enzymes like aromatase and topoisomerase, and disrupting tubulin polymerization. nih.govresearchgate.net

Numerous studies have highlighted the anticancer potential of specific isoxazole derivatives. Isoxazoles linked to a 2-phenylbenzothiazole (B1203474) moiety displayed significant activity against MCF-7, A549, and Colo-205 cells. nih.gov Another study found that a 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivative showed potent cytotoxicity against four different human cancer cell lines. nih.gov The introduction of an isoxazole ring into natural products has also yielded potent anticancer agents. nih.gov For example, an isoxazole derivative of curcumin (B1669340) exhibited more significant cytotoxicity against the MCF-7 breast cancer cell line (IC₅₀ = 3.97 µM) than the parent compound curcumin (IC₅₀ = 21.89 µM). nih.gov Similarly, certain dihydropyrazole derivatives containing an isoxazole ring have exhibited potential anticancer activity and were found to be nontoxic to normal human cell lines. nih.govmdpi.com

Table 2: Anticancer Activity of Selected Isoxazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect/Activity | Reference |

|---|---|---|---|

| Isoxazole-Curcumin Derivative | MCF-7 (Breast) | IC₅₀ = 3.97 µM (more potent than curcumin). | nih.gov |

| Isoxazole-Dihydropyrazole (Compound 45) | Prostate Cancer | Potential anticancer activity (IC₅₀ = 2 ± 1 µg/mL). | mdpi.com |

| Isoxazole-Dihydropyrazole (Compound 39) | Prostate Cancer | Potential anticancer activity (IC₅₀ = 4 ± 1 µg/mL). | mdpi.com |

| Isoxazoles linked to 2-phenylbenzothiazole | MCF-7, A549, Colo-205 | Significant anticancer activity. | nih.gov |

| 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole | A549, COLO 205, MDA-MB 231, PC-3 | Potent cytotoxicity (IC₅₀ < 12 µM). | nih.gov |

Beyond the activities previously discussed, the isoxazole core is associated with a range of other important pharmacological effects. ijpca.orgwisdomlib.org

Antifungal Activity: Certain isoxazole derivatives have demonstrated significant antifungal action. researchgate.netresearchgate.net Notably, studies comparing isoxazole-containing chalcones and their dihydropyrazole derivatives found that the dihydropyrazoles exhibited remarkable antifungal activity. nih.gov Specific compounds with halogen substituents on the phenyl ring were found to have activity better than the standard drug fluconazole. nih.gov

Analgesic Activity: Isoxazole derivatives have been reported to possess pain-relieving properties. ijpca.orgwisdomlib.orgbanglajol.info A series of pyrazolyl isoxazoles were evaluated for antinociceptive activity, and all compounds displayed efficacy comparable to the standard drugs pentazocine (B1679294) and aspirin. nih.gov

Anti-HIV Activity: The isoxazole scaffold has also been explored for the development of antiviral agents. researchgate.net Specifically, research into isoxazole-1,2,4-oxadiazole hybrids has indicated that they possess anti-HIV activity. researchgate.net

In addition to these, isoxazole derivatives have been investigated for anticonvulsant, antidepressant, immunosuppressant, and antidiabetic properties, highlighting the broad therapeutic potential of this heterocyclic system. nih.govnih.govespublisher.com

Structure-Activity Relationship (SAR) Studies on Isoxazole-Based Ligands

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. youtube.com For isoxazole-based compounds, SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties. nih.govnih.gov These investigations typically involve the systematic modification of the lead compound's structure—by altering substituents, their positions, or the core scaffold—and evaluating the impact of these changes on a specific biological outcome. youtube.comdundee.ac.uk

The process often involves designing and synthesizing a focused library of derivatives to probe the chemical space around a hit compound. dundee.ac.uk For example, an SAR study on a novel class of RORγt allosteric inverse agonists featuring a trisubstituted isoxazole core was guided by in silico docking studies and X-ray crystallography to explore modifications at the C-4 and C-5 positions of the isoxazole ring. dundee.ac.uk Such studies are essential for the rational design of new derivatives with improved therapeutic profiles. nih.govresearchgate.net

The biological activity of isoxazole derivatives is highly dependent on the nature and position of various substituents on the heterocyclic ring and its appended moieties. nih.govnih.gov

For Antimicrobial Activity: The position of substituents on an associated phenyl ring plays a crucial role. nih.gov One study on isoxazole-chalcones found that methoxy groups at the 2, 4, and 6 positions of the phenyl ring resulted in the most potent antibacterial compound. nih.gov In a related series of dihydropyrazoles, halogen substituents on the phenyl ring led to brilliant antifungal activity. nih.gov Another report indicated that antibacterial activity is enhanced by methoxy, dimethylamino, and bromine groups at the C-5 phenyl ring and by nitro and chlorine groups at the C-3 phenyl ring. ijpca.org

For Anti-inflammatory Activity: The presence of electron-withdrawing groups can be critical. It was observed that isoxazoles with an electron-withdrawing group, such as fluorine (–F) or trifluoromethyl (–CF₃), on the phenyl ring displayed excellent sPLA₂ inhibitory activity, which is relevant to inflammation. nih.gov

For Anticancer Activity: Substitutions that promote cytotoxicity are key. SAR analysis of one series revealed that incorporating a fluorine or trifluoromethyl group at the fourth position of the phenyl ring in the isoxazole derivative promotes cytotoxicity. nih.gov

These examples demonstrate that minor structural modifications can lead to significant changes in biological profiles, and a deep understanding of these relationships is essential for the targeted development of isoxazole-based drugs. nih.gov

Allosteric Ligand Interactions and Receptor Binding Mechanisms

Derivatives of 4-(bromomethyl)-5-methyl-3-phenylisoxazole have been investigated as allosteric ligands, particularly for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), a key regulator in the immune system. nih.govnih.gov Allosteric modulation offers a promising therapeutic strategy, as allosteric binding sites are often less conserved than orthosteric sites, potentially leading to greater selectivity and fewer off-target effects. nih.govacs.org

The binding of trisubstituted isoxazole derivatives occurs within an allosteric pocket of the RORγt ligand-binding domain (LBD). nih.govnih.gov This site is topographically distinct from the orthosteric binding site and is formed by helices 3, 4, 11, and 12. nih.govtue.nl Co-crystal structures of RORγt in complex with isoxazole-based inverse agonists reveal a common binding pose, with the substituents at the C-3, C-4, and C-5 positions of the isoxazole ring anchored in specific positions within the pocket. nih.gov

The mechanism of action involves the ligand inducing a conformational change in the receptor. Specifically, binding within this allosteric pocket can cause a significant reorientation of helix 12, a critical component of the activation function-2 (AF-2) domain. tue.nl This conformational shift prevents the recruitment of coactivator proteins, thereby inhibiting the transcriptional activity of the receptor. nih.govtue.nl

Key molecular interactions stabilize the ligand-receptor complex. For instance, certain isoxazole derivatives can form hydrogen bonds with the main chain carbonyls of specific amino acid residues, such as Leu353 and Lys354, within the allosteric site. nih.gov The nature and position of substituents on the isoxazole scaffold are crucial for potency and binding affinity. Modifications at the C-5 position, for example, can alter hydrogen bonding interactions and significantly impact the compound's inhibitory activity. nih.gov The optimization of these interactions has led to the development of isoxazole derivatives with low nanomolar potency and significant cellular activity. nih.govresearchgate.net

In Vitro and In Silico Approaches to Biological Evaluation

The biological evaluation of compounds derived from this compound relies heavily on a combination of in vitro assays and in silico computational modeling. These approaches allow for efficient screening, characterization, and optimization of new chemical entities.

In Vitro Evaluation

In vitro assays are fundamental for determining the biological activity of newly synthesized isoxazole derivatives. These tests are conducted on isolated biological components, such as enzymes or cells, outside of a living organism.

For antimicrobial screening, the broth microdilution method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial and fungal strains. nih.govmdpi.comsemanticscholar.org This quantitative assay assesses the lowest concentration of a compound that prevents visible growth of a microorganism. mdpi.comsemanticscholar.org For example, studies on isoxazole-triazole hybrids have identified compounds with potent and specific activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. mdpi.com The cup-plate agar (B569324) diffusion method is another technique used for preliminary antibacterial screening. researchgate.net

In the context of anticancer research, in vitro cytotoxicity assays are performed on various cancer cell lines to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀). nih.govnih.gov For instance, isoxazole-carboxamide derivatives have been evaluated for their inhibitory activity against cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer. nih.govnih.gov

The table below summarizes the results of in vitro antibacterial activity for a selection of isoxazole derivatives against different microbial strains.

| Compound ID | Microbial Strain | Activity (MIC in µg/mL) | Reference |

| 7b (isoxazole-triazole hybrid) | Escherichia coli ATCC 25922 | Zone of inhibition: 36.4 mm | mdpi.com |

| 7b (isoxazole-triazole hybrid) | Pseudomonas aeruginosa | Zone of inhibition: 11.25 mm | mdpi.com |

| 178e (isoxazole-diamine) | Escherichia coli MTCC 443 | 110 | semanticscholar.org |

| 178f (isoxazole-diamine) | Escherichia coli MTCC 443 | 95 | semanticscholar.org |

| 178e (isoxazole-diamine) | Staphylococcus aureus MTCC 96 | 95 | semanticscholar.org |

***In Silico* Evaluation**

In silico methods use computer simulations to predict the properties of molecules, guiding the design and optimization of potential drug candidates.

Molecular docking is a primary tool used to predict how a ligand binds to the active or allosteric site of a target protein. tandfonline.comacs.orgconnectjournals.com This technique helps to elucidate the binding mode, affinity, and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the isoxazole derivative and its biological target. tandfonline.comresearchgate.net Docking studies have been instrumental in understanding the inhibition of enzymes like cytochrome P450 and bacterial proteins by isoxazole compounds. tandfonline.comresearchgate.net The results are often expressed as a docking score, where a more negative value indicates a more favorable binding interaction.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical in silico analysis. researchgate.netekb.eghistorymedjournal.com These predictions estimate the pharmacokinetic and toxicological properties of a compound, helping to identify candidates with drug-like features early in the discovery process. researchgate.netresearchgate.net Parameters such as gastrointestinal absorption, blood-brain barrier permeability, and potential toxicity are evaluated to filter out compounds with unfavorable profiles. researchgate.netresearchgate.net

The table below presents a summary of in silico docking scores for designed isoxazole derivatives against bacterial protein targets.

| Compound ID | Target Protein | Binding Affinity (kcal/mol) | Reference |

| JJC3F | DNA Ligase | -9.3 | researchgate.net |

| JJC3A | Topoisomerase | -8.9 | researchgate.net |

| JJC3A | DNA Ligase | -8.7 | researchgate.net |

| JJC3B | DNA Ligase | -8.7 | researchgate.net |

Analytical and Computational Methodologies in the Characterization and Study of 4 Bromomethyl 5 Methyl 3 Phenylisoxazole and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of isoxazole (B147169) derivatives, providing insights into the molecular framework and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 4-(Bromomethyl)-5-methyl-3-phenylisoxazole. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of related 3,5-disubstituted isoxazoles, the chemical shifts of protons are influenced by the nature and position of substituents on the isoxazole and phenyl rings. For instance, in a series of 3,5-disubstituted isoxazoles, aromatic protons typically appear as multiplets in the range of 7.35–7.87 ppm. mdpi.com The protons of the methyl group on the isoxazole ring would be expected to resonate in the aliphatic region of the spectrum. The methylene (B1212753) protons of the bromomethyl group are anticipated to show a characteristic singlet, with its chemical shift influenced by the adjacent bromine atom and the isoxazole ring.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the isoxazole ring carbons (C3, C4, and C5) are particularly diagnostic. In 3-aryl-5-phenylisoxazoles, the chemical shift of C5 shows sensitivity to substituents on the phenyl ring. researchgate.net Similarly, for 3-phenyl-5-arylisoxazoles, both C4 and C5 chemical shifts are affected by substituent changes. researchgate.net For this compound, the carbon of the bromomethyl group would exhibit a distinct chemical shift due to the electronegative bromine atom.

Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), can be employed to establish long-range correlations between protons and carbons, further confirming the connectivity of the molecular structure. mdpi.com For example, correlations between the methylene protons and the C4 and C5 carbons of the isoxazole ring would definitively place the bromomethyl group at the C4 position.

Table 1: Representative ¹H NMR and ¹³C NMR Data for Isoxazole Derivatives

| Compound/Fragment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Aromatic Protons | 7.35–7.87 (m) mdpi.com | 121.85-132.71 mdpi.com |

| Isoxazole Ring Proton (H4) | ~6.5 (s) sciarena.com | C3: ~158, C4: ~109, C5: ~148 mdpi.com |

| Methylene Protons (CH₂) | ~5.05 (d) mdpi.com | ~41.41 mdpi.com |

| Methyl Protons (CH₃) | ~2.3 (s) unifi.it | ~11-12 researchgate.net |

Note: The data presented is a generalized representation based on various isoxazole derivatives and may not correspond exactly to this compound.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₀BrNO), high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming its molecular formula. mdpi.com The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Electron ionization (EI) mass spectrometry can induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern would likely involve cleavage of the bromomethyl group, loss of bromine, and fragmentation of the isoxazole ring, leading to characteristic fragment ions that can be used to piece together the molecular structure.

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds. The IR spectrum of an isoxazole derivative will show characteristic absorption bands corresponding to the vibrations of the isoxazole ring and its substituents.

Key vibrational modes for isoxazole derivatives include:

C=N stretching: Typically observed in the region of 1500-1650 cm⁻¹.

N-O stretching: Generally appears around 1300-1400 cm⁻¹. researchgate.net

C-O stretching: Found in the 1000-1200 cm⁻¹ region. rjpbcs.com

Aromatic C-H stretching: Above 3000 cm⁻¹.

Aliphatic C-H stretching: Below 3000 cm⁻¹.

C-Br stretching: Usually found at lower wavenumbers, in the fingerprint region.

The IR spectrum of a synthesized isoxazole compound can confirm the formation of the heterocyclic ring by the appearance of these characteristic peaks and the disappearance of bands corresponding to the starting materials. rjpbcs.com Computational methods, such as density functional theory (DFT) calculations, can be used to predict the vibrational spectra of isoxazole and its derivatives, aiding in the assignment of experimental bands. researchgate.net

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of synthesized this compound and for separating it from reaction byproducts and isomers.

Thin-layer chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a compound. mdpi.comacs.org For isoxazole derivatives, TLC is routinely used to determine the completion of a reaction by observing the disappearance of starting material spots and the appearance of the product spot. nih.gov

The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297), is commonly used. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under specific TLC conditions. Visualization of the spots on the TLC plate is typically achieved under UV light (254 nm) if the compounds are UV-active, or by using staining agents. mdpi.comacs.org The separation of isomeric isoxazoles can sometimes be challenging and may require specialized techniques, such as using silica (B1680970) gel impregnated with metal salts to facilitate separation through complex formation. iaea.org

High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. It offers higher resolution and sensitivity compared to TLC. For the analysis of this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water).

The retention time, the time it takes for a compound to elute from the column, is a key parameter for identification. Purity assessment is performed by analyzing the chromatogram for the presence of any impurity peaks. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis. A validated HPLC method can provide precise information on the purity of the synthesized compound. mdpi.com Chiral HPLC, using a chiral stationary phase, can be used for the separation of enantiomers of chiral isoxazole derivatives. nih.gov

Computational Chemistry and Molecular Modeling Studies

Computational approaches offer a rational framework for designing novel derivatives and understanding their biological profiles. Methodologies such as Density Functional Theory (DFT), molecular docking, molecular dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling are routinely employed to elucidate the structural and electronic properties that govern the efficacy and selectivity of isoxazole-based compounds.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is instrumental in predicting the reactivity and stability of compounds like this compound. DFT calculations provide detailed information on molecular geometry, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. acu.edu.in For instance, in studies of related 3-phenyl-5-furan isoxazole derivatives, DFT calculations using the B3LYP hybrid functional and a 6–311++G(d,p) basis set have been employed to optimize molecular structures and calculate these electronic descriptors. acu.edu.in

Another key application of DFT is the generation of Molecular Electrostatic Potential (MEP) maps. MEP maps visualize the electron density distribution around a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. researchgate.net This information is crucial for predicting how a molecule will interact with biological targets or other reagents. acu.edu.inresearchgate.net For example, DFT calculations on benzofuroxan (B160326) derivatives have been used to understand their reactivity with nucleophiles, confirming the role of specific structural features in directing chemical substitutions. mdpi.com These theoretical studies help rationalize experimental findings and guide the synthesis of new derivatives with desired reactivity profiles. mdpi.com

Table 1: Key Parameters from DFT Calculations on Related Isoxazole Structures

| Parameter | Description | Significance in Drug Design |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. acu.edu.in |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecular surface. | Identifies sites for electrophilic and nucleophilic attack, predicting intermolecular interactions. researchgate.net |

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is essential for understanding the binding mode of isoxazole derivatives and identifying key interactions that contribute to their biological activity. Studies on various isoxazole derivatives have employed docking to explore their potential as inhibitors of targets like cyclooxygenase (COX) enzymes, tubulin, and Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). nih.govdrugbank.com For example, docking studies of isoxazole-carboxamide derivatives against COX-1 and COX-2 enzymes revealed specific binding interactions, with one potent compound showing a significant selectivity ratio for COX-2. nih.gov Similarly, docking of isoxazole derivatives into the active site of EGFR-TK helped to rationalize their antitumor activity. drugbank.com

Following docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. nih.gov MD simulations provide a dynamic view of the interaction, accounting for the flexibility of both the ligand and the protein. nih.gov These simulations can confirm the stability of key hydrogen bonds and hydrophobic interactions identified in docking studies. nih.govnih.gov For instance, a 100ns MD simulation of a novel isoxazole derivative complexed with its target receptor confirmed the ligand's robust stability within the active site, supporting the initial docking results. tandfonline.com

Table 2: Example Docking Results for Isoxazole Derivatives Against Various Protein Targets

| Derivative Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Isoxazole-carboxamides | COX-2 | Not specified | Ideal binding interactions with the secondary binding pocket | nih.gov |

| Naphthalene-based Isoxazoles | Sphingosine Kinase 2 | Not specified | Not specified | bevanbrownlab.com |

| Phenyl-isoxazole Tetrazoles | Not specified | Good dock scores reported | Not specified | journalijbcrr.com |

| Novel Isoxazole Derivatives | Tubulin (PDB: 4zvm) | -10.4 | Not specified | tandfonline.com |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.menih.gov By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, which significantly streamlines the drug discovery process. nih.govscispace.com

For isoxazole derivatives, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. mdpi.comresearchgate.net In one study on isoxazole derivatives as Farnesoid X Receptor (FXR) agonists, CoMFA and CoMSIA models were developed that showed strong predictive ability. nih.govmdpi.com The contour maps generated from these models highlighted the structural features crucial for agonistic activity, such as the importance of hydrophobicity and electronegativity at specific positions on the isoxazole scaffold. mdpi.com This information is invaluable for designing new derivatives with enhanced potency. nih.govmdpi.com The statistical validation of a QSAR model is critical and is typically assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). mdpi.comresearchgate.net

Table 3: Statistical Parameters of 3D-QSAR Models for Isoxazole Derivatives

| Model Type | Target | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (Predictive r²) | Reference |

|---|---|---|---|---|---|

| CoMFA | Farnesoid X Receptor (FXR) | 0.664 | 0.960 | 0.872 | mdpi.comresearchgate.net |

| CoMSIA | Farnesoid X Receptor (FXR) | 0.706 | 0.969 | 0.866 | mdpi.comresearchgate.net |

These computational methodologies, from DFT to QSAR, provide a powerful, multi-faceted approach to understanding and optimizing the therapeutic potential of this compound and its related compounds.

Q & A

What are the common synthetic routes for 4-(Bromomethyl)-5-methyl-3-phenylisoxazole, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves cyclization or functionalization of pre-existing isoxazole frameworks. For example, bromomethyl groups can be introduced via nucleophilic substitution or radical bromination. A general protocol involves refluxing intermediates (e.g., substituted benzaldehydes) with acetic acid as a catalyst in ethanol, followed by solvent evaporation and purification . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity for bromination steps.

- Temperature control : Reflux conditions (~80–100°C) balance reaction rate and side-product formation .

- Catalyst use : Acidic or basic catalysts (e.g., glacial acetic acid) improve cyclization efficiency .

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water) ensures high purity .

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for singlet peaks corresponding to the bromomethyl group (~4.3–4.7 ppm) and aromatic protons (7.0–8.0 ppm). The methyl group on the isoxazole ring appears as a singlet near 2.5 ppm .

- ¹³C NMR : The bromomethyl carbon resonates at ~30–35 ppm, while the isoxazole carbons appear between 95–110 ppm .

- FT-IR : Strong absorption bands for C-Br (~550–600 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) confirm structural motifs .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and bond angles, critical for confirming regioisomeric purity .

How does the bromomethyl group influence the compound’s reactivity in nucleophilic substitution reactions, and what strategies mitigate unwanted side reactions?

Advanced Research Focus:

The bromomethyl group is highly electrophilic, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). However, competing elimination (E2) or hydrolysis can occur. Mitigation strategies include:

- Solvent polarity : Use DMF or DMSO to stabilize transition states and suppress elimination .

- Temperature : Lower temperatures (0–25°C) favor substitution over elimination.

- Catalysts : Phase-transfer catalysts (e.g., TBAB) enhance reaction rates in biphasic systems .

- Byproduct analysis : Monitor reactions via TLC or HPLC to detect intermediates (e.g., dehydrohalogenation products) .

How can researchers resolve discrepancies in melting point data reported across different studies for this compound?

Data Contradiction Analysis:

Discrepancies in melting points (e.g., 61–63°C vs. 72°C vs. 168–172°C for analogs ) may arise from:

- Polymorphism : Recrystallize the compound from different solvents (e.g., hexane vs. ethanol) to isolate stable polymorphs.

- Purity : Use DSC (Differential Scanning Calorimetry) to detect impurities affecting melting ranges.

- Regioisomeric contamination : Confirm regiochemistry via NOESY NMR or X-ray diffraction to rule out positional isomerism .

- Synthetic route : Compare melting points from alternative syntheses (e.g., bromination vs. cyclization) to identify batch-specific variations .

What computational methods are suitable for studying this compound’s electronic properties and interactions with biological targets?

Advanced Methodological Guidance:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps, electrostatic potential surfaces, and nucleophilic/electrophilic sites .

- Molecular Docking : Use AutoDock Vina to simulate binding interactions with enzymes (e.g., cytochrome P450) or receptors, leveraging the bromomethyl group’s role in covalent inhibition .

- MD Simulations : Perform 100-ns trajectories in explicit solvent (e.g., water) to assess conformational stability and solvation effects .

How can researchers address challenges in isolating this compound from reaction mixtures containing regioisomeric byproducts?

Advanced Purification Strategies:

- Chromatography : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient to separate regioisomers .

- Crystallography : Co-crystallize with host molecules (e.g., cyclodextrins) to exploit steric preferences of the bromomethyl group .

- Spectroscopic differentiation : Compare ¹H NMR coupling patterns; regioisomers exhibit distinct splitting for adjacent protons on the isoxazole ring .

What are the implications of steric and electronic effects on the compound’s stability under varying storage conditions?

Stability Study Design:

- Light sensitivity : Store in amber vials at –20°C to prevent photolytic degradation of the C-Br bond .

- Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis of the bromomethyl group to hydroxymethyl derivatives.

- Thermal stability : Conduct TGA (Thermogravimetric Analysis) to determine decomposition thresholds (>100°C typically safe for short-term storage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。